molecular formula C7H12N2O2 B12107643 N-(2-oxopiperidin-3-yl)acetamide

N-(2-oxopiperidin-3-yl)acetamide

Cat. No.: B12107643
M. Wt: 156.18 g/mol
InChI Key: NXGOJJKVSDOOGU-UHFFFAOYSA-N
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Description

N-(2-oxopiperidin-3-yl)acetamide is a heterocyclic compound that features a piperidine ring with an acetamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxopiperidin-3-yl)acetamide typically involves the reaction of piperidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. One common method involves the acylation of 2-oxopiperidine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxopiperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: N-(2-hydroxypiperidin-3-yl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-oxopiperidin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-oxopiperidin-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxopiperidin-3-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and drug development .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

N-(2-oxopiperidin-3-yl)acetamide

InChI

InChI=1S/C7H12N2O2/c1-5(10)9-6-3-2-4-8-7(6)11/h6H,2-4H2,1H3,(H,8,11)(H,9,10)

InChI Key

NXGOJJKVSDOOGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCNC1=O

Origin of Product

United States

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